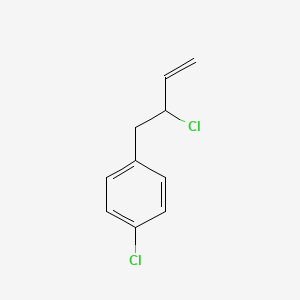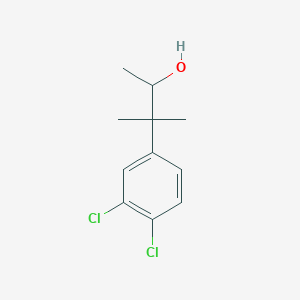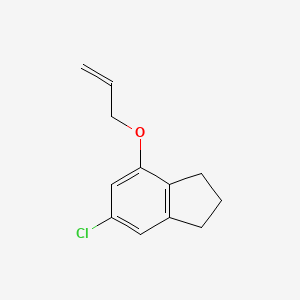
1-(2-Methylpyrimidin-5-yl)ethanamine
Übersicht
Beschreibung
®-1-(2-methylpyrimidin-5-yl)ethanamine is a chiral amine compound with a pyrimidine ring substituted at the 5-position by a methyl group and at the 1-position by an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-methylpyrimidin-5-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyrimidine.
Substitution Reaction: The 2-methylpyrimidine undergoes a substitution reaction with an appropriate chiral amine reagent to introduce the ethanamine group at the 1-position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(2-methylpyrimidin-5-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-methylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
®-1-(2-methylpyrimidin-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of ®-1-(2-methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-methylpyrimidin-5-yl)ethanamine: The enantiomer of the compound with different chiral properties.
1-(2-methylpyrimidin-5-yl)propanamine: A similar compound with a propanamine group instead of an ethanamine group.
2-methylpyrimidin-5-yl)methanamine: A compound with a methanamine group instead of an ethanamine group.
Uniqueness
®-1-(2-methylpyrimidin-5-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyrimidine ring and an ethanamine group. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(1R)-1-(2-methylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
SIJDBWQOOLPSIM-RXMQYKEDSA-N |
Isomerische SMILES |
CC1=NC=C(C=N1)[C@@H](C)N |
Kanonische SMILES |
CC1=NC=C(C=N1)C(C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-8-oxa-bicyclo[3.2.1]oct-6-ene-2,4-dione](/img/structure/B8556048.png)
![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B8556051.png)







![8-bromo-10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B8556095.png)
![4-[2-(Benzyloxy)ethyl]-2-(4-bromophenyl)-5-methyl-1,3-oxazole](/img/structure/B8556101.png)

![Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane], 6-methylene-](/img/structure/B8556114.png)
